molecular formula C15H10ClFO4 B6408494 4-Chloro-3-(2-fluoro-5-methoxycarbonylphenyl)benzoic acid, 95% CAS No. 1261911-30-1

4-Chloro-3-(2-fluoro-5-methoxycarbonylphenyl)benzoic acid, 95%

Cat. No. B6408494
CAS RN: 1261911-30-1
M. Wt: 308.69 g/mol
InChI Key: ZPJCVLGMYPIZTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-3-(2-fluoro-5-methoxycarbonylphenyl)benzoic acid, 95% (4-Cl-3-FMCB) is an organic compound with a wide range of applications in scientific research and laboratory experiments. It is a member of the benzoic acid family and is characterized by its chlorine, fluorine, and methoxycarbonyl substituents. 4-Cl-3-FMCB has a molar mass of 305.55 g/mol and a melting point of 139.7 °C. This compound has been studied for its biochemical and physiological effects, as well as its potential applications in research and laboratory experiments.

Mechanism of Action

The mechanism of action of 4-Chloro-3-(2-fluoro-5-methoxycarbonylphenyl)benzoic acid, 95% is not fully understood. However, it is believed to act as a competitive inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the synthesis of prostaglandins. This inhibition may lead to the inhibition of inflammation, pain, and other physiological processes.
Biochemical and Physiological Effects
4-Chloro-3-(2-fluoro-5-methoxycarbonylphenyl)benzoic acid, 95% has been studied for its biochemical and physiological effects. It has been found to have anti-inflammatory, analgesic, and antipyretic effects. It has also been studied for its potential to inhibit the growth of certain types of cancer cells. Additionally, it has been found to have anti-oxidant, anti-bacterial, and anti-fungal properties.

Advantages and Limitations for Lab Experiments

4-Chloro-3-(2-fluoro-5-methoxycarbonylphenyl)benzoic acid, 95% is a useful reagent for laboratory experiments due to its low cost and availability. It is also relatively easy to synthesize and can be stored for long periods of time without degradation. However, it is important to note that this compound can be toxic and should be handled with caution. Additionally, it should not be used in experiments involving humans or animals.

Future Directions

For 4-Chloro-3-(2-fluoro-5-methoxycarbonylphenyl)benzoic acid, 95% include further research into its potential applications in scientific research and laboratory experiments. This could include the development of new synthetic methods, as well as the exploration of new biochemical and physiological effects. Additionally, further research into the mechanism of action and safety of this compound could be conducted. Finally, further research into the potential of this compound to be used as a therapeutic agent could be explored.

Synthesis Methods

4-Chloro-3-(2-fluoro-5-methoxycarbonylphenyl)benzoic acid, 95% can be synthesized from the reaction of 4-chlorobenzoic acid and 2-fluoro-5-methoxycarbonylbenzaldehyde. This reaction is conducted in an organic solvent, such as dichloromethane, at a temperature of 0-5°C. The reaction is then followed by a work-up procedure, which involves the addition of water and extraction with ether. The product is then purified by recrystallization.

Scientific Research Applications

4-Chloro-3-(2-fluoro-5-methoxycarbonylphenyl)benzoic acid, 95% has been studied for its potential applications in scientific research. This compound has been used as a starting material for the synthesis of a variety of compounds, such as 4-chloro-3-(2-fluoro-5-methoxycarbonylphenyl)-2-hydroxybenzoic acid and 4-chloro-3-(2-fluoro-5-methoxycarbonylphenyl)benzene-1,3-diol. It has also been used as a reagent in the synthesis of 4-chloro-3-(2-fluoro-5-methoxycarbonylphenyl)-2-aminobenzoic acid.

properties

IUPAC Name

4-chloro-3-(2-fluoro-5-methoxycarbonylphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClFO4/c1-21-15(20)9-3-5-13(17)11(7-9)10-6-8(14(18)19)2-4-12(10)16/h2-7H,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPJCVLGMYPIZTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)F)C2=C(C=CC(=C2)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClFO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20691479
Record name 6-Chloro-2'-fluoro-5'-(methoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20691479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-3-(2-fluoro-5-methoxycarbonylphenyl)benzoic acid

CAS RN

1261911-30-1
Record name [1,1′-Biphenyl]-3,3′-dicarboxylic acid, 6-chloro-6′-fluoro-, 3′-methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261911-30-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-2'-fluoro-5'-(methoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20691479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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